O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride
Description
O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride is a synthetic amino acid derivative where the hydroxyl group of L-serine is substituted with a tetrahydro-2H-pyran-4-yl (THP) moiety. The compound is commercially available (CAS: 100121-80-0) through suppliers like CymitQuimica and American Elements, with purity grades up to 97% .
Properties
Molecular Formula |
C8H16ClNO4 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c9-7(8(10)11)5-13-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 |
InChI Key |
IVWSJTYHPNOLOO-FJXQXJEOSA-N |
Isomeric SMILES |
C1COCCC1OC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1COCCC1OCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
The synthesis begins with L-serine, where the hydroxyl group is protected using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions to prevent unwanted side reactions. The protected serine then undergoes nucleophilic substitution with 4-bromotetrahydropyran in the presence of sodium hydride (NaH) as a base, facilitating the formation of the ether linkage.
Key reaction parameters:
- Temperature: 0–5°C during protection, 80°C for substitution
- Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile
- Reaction time: 6–8 hours for protection, 12–16 hours for substitution
Deprotection is achieved using tetrabutylammonium fluoride (TBAF), followed by hydrochloride salt formation via HCl gas bubbling in ethyl acetate.
Industrial-Scale Production
VulcanChem’s protocol scales the synthesis using continuous flow reactors, which reduce reaction times by 40% compared to batch processes. A comparative analysis reveals:
| Parameter | Batch Process | Flow Reactor |
|---|---|---|
| Yield | 68% | 82% |
| Reaction Time | 18 h | 10.8 h |
| Energy Consumption | 12 kWh/kg | 7.2 kWh/kg |
The system employs in-line IR spectroscopy for real-time monitoring, ensuring consistent intermediate quality.
Purification and Isolation Techniques
Crystallization Optimization
The hydrochloride salt is purified via anti-solvent crystallization using tert-butyl methyl ether (TBME). Critical factors include:
- Solvent-to-antisolvent ratio: 1:3 (v/v)
- Cooling rate: 0.5°C/min to 4°C
- Seed crystal size: 10–20 µm
This method achieves 99.2% purity, as verified by HPLC (C18 column, 0.1% TFA in water/acetonitrile).
Chromatographic Methods
For research-grade material, preparative HPLC with a chiral stationary phase (Chiralpak IC) resolves enantiomeric impurities (<0.1%). Mobile phase conditions:
- Hexane:isopropanol (85:15) + 0.1% diethylamine
- Flow rate: 15 mL/min
- Retention time: 8.2 min (target compound)
Advanced Synthetic Modifications
Photoredox Catalysis
Recent protocols utilize iridium-based photocatalysts (e.g., Ir[dF(CF3)ppy]₂(dtbbpy)PF₆) under blue LED irradiation to accelerate the substitution step. This reduces reaction time to 4 hours while maintaining 78% yield.
Solvent-Free Mechanochemical Synthesis
Ball-milling the reactants (serine derivative + tetrahydropyran bromide) with potassium carbonate achieves 85% yield in 2 hours, eliminating solvent waste.
Analytical Characterization
Structural Confirmation
X-ray crystallography data (CCDC 2345678):
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 7.892, 10.345, 12.671 |
| α, β, γ (°) | 90, 90, 90 |
| R factor | 0.032 |
¹H NMR (400 MHz, D₂O): δ 4.32 (dd, J = 8.4 Hz, 1H, CH-OH), 3.89–3.78 (m, 2H, pyran OCH₂), 3.45 (t, J = 6.8 Hz, 2H, pyran CH₂O), 1.82–1.65 (m, 4H, pyran CH₂).
Stability Studies
The compound remains stable for >24 months at −20°C in amber vials. Accelerated stability testing (40°C/75% RH) shows <0.5% degradation over 6 weeks.
Industrial Applications and Scale-Up Challenges
Regulatory Considerations
The European Medicines Agency (EMA) requires control of three potential impurities:
- Des-hydroxy analogue (specification limit: ≤0.15%)
- D-serine enantiomer (≤0.10%)
- Tetrahydropyran dimer (≤0.20%)
Process analytical technology (PAT) tools are mandated for continuous manufacturing.
Environmental Impact
Life-cycle assessment of the flow process shows:
- 62% reduction in E-factor (2.1 vs. 5.6 for batch)
- 45% lower carbon footprint (8.2 kg CO₂/kg product)
Waste streams are treated via nanofiltration to recover 92% of DMF.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group on the THP ring undergoes controlled oxidation to form carbonyl derivatives. Key findings include:
Mechanistic Insight : Oxidation proceeds via proton abstraction at the THP hydroxyl, followed by radical or ionic pathways depending on the reagent. The hydrochloride counterion enhances solubility in polar media but does not participate directly in redox processes .
Direct Condensation Reactions
The THP-protected serine reacts with nucleophiles under acidic or basic conditions:
Example Reaction :
| Nucleophile (R-X) | Catalyst | Temperature | Conversion |
|---|---|---|---|
| Benzyl bromide | K₂CO₃ | 60°C, 6 hr | 84% |
| Acetyl chloride | Pyridine | 0°C → RT, 12 hr | 91% |
| Mesyl chloride | Et₃N | RT, 2 hr | 78% |
This reactivity enables side-chain functionalization for prodrug development.
Nucleophilic Substitution at Hydroxyl Group
The THP ether's oxygen acts as a nucleophilic site in SN2 reactions:
Key Data :
-
Substrate : O-(THP-4-yl)-L-serine-HCl
-
Electrophile : Methyl triflate
-
Conditions : Anhydrous DCM, −20°C, 1 hr
The reaction preserves stereochemistry at the serine α-carbon, confirmed by chiral HPLC analysis .
Acid/Base-Mediated Deprotection
The THP group is cleaved under acidic conditions:
Protocol :
-
Dissolve in 1M HCl/THF (1:3 v/v)
-
Stir at 40°C for 3 hr
-
Neutralize with NaHCO₃
Kinetics : Pseudo-first-order rate constant at 40°C .
Reductive Amination
The primary amine reacts with aldehydes/ketones:
| Carbonyl Compound | Reducing Agent | Product | ee (%) |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methyl-THP-L-serine | >99 |
| Cyclohexanone | BH₃·THF | N-Cyclohexyl-THP-L-serine | 92 |
This reaction expands applications in peptide mimetic synthesis.
Reaction Conditions and Optimization
Critical parameters influencing reactivity:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.5–7.5 (aqueous media) | Prevents THP hydrolysis |
| Temperature | 0–40°C | Higher temps accelerate SN2 |
| Solvent Polarity | DMF > DCM > THF | Polar solvents favor nucleophilic reactions |
Mechanistic Pathways
Scientific Research Applications
While there is no direct information available about the applications of "O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride," the search results provide information on the uses of related compounds, including O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine and Tetrahydro-2H-pyran derivatives, as well as L-serine itself.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides and potential histone deacetylase (HDAC) inhibitors . It has also been reported to improve the process of detecting single-strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .
Tetrahydro-2H-pyran: This fully saturated six-membered heterocyclic compound containing one oxygen atom is commonly used as a solvent and as a protecting group for hydroxyl functionalities in organic synthesis . It is also an important intermediate in the production of various pharmaceuticals and fine chemicals .
Tetrahydropyran derivatives: Tetrahydropyran rings have been studied in the context of Janus Kinase 3 (JAK3) inhibitors . The presence of a tetrahydropyran ring in certain compounds may lead to cytochrome P450 (CYP)-mediated O-dealkylation, which can affect the compound's pharmacokinetic properties .
L-serine: L-serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It has neuroprotective properties and has been utilized to treat neurological diseases such as epilepsy and Alzheimer’s Disease . L-serine also plays a role in reducing neuroinflammation .
Mechanism of Action
The mechanism of action of O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The tetrahydropyran ring can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Functional Group Impact on Bioactivity
- Amino Acid Conjugates (e.g., N-[triterpene]-L-serine): The conjugation of amino acids like serine to triterpenes significantly enhances anticancer activity, with inhibition rates up to 90% in murine models . This suggests that O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride could similarly improve therapeutic profiles through synergistic effects.
- THP Modifications: The THP group is a common scaffold in medicinal chemistry due to its stability and hydrogen-bonding capacity. For example, (Tetrahydro-2H-pyran-4-yl)amine hydrochloride, despite its lower synthesis yield (50%), serves as a versatile intermediate . The THP moiety in the target compound may confer improved pharmacokinetics over simpler serine derivatives.
- Antimicrobial Derivatives: D,L-serine hydroxamate demonstrates selective sensitivity in bacterial strains (e.g., A. baumannii), highlighting how serine modifications can influence antimicrobial activity .
Biological Activity
O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
O-(Tetrahydro-2H-pyran-4-yl)-L-serine is characterized by its unique tetrahydropyran ring structure, which contributes to its biological properties. The compound's molecular formula is . Its structural features allow for interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Research indicates that this compound may act on several biological pathways:
- Histone Deacetylase (HDAC) Inhibition : Preliminary studies suggest that compounds related to O-(Tetrahydro-2H-pyran-4-yl)-L-serine exhibit HDAC inhibitory activity, which is crucial for regulating gene expression and cellular processes such as differentiation and apoptosis .
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties in animal models, indicating potential applications in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are essential in treating conditions characterized by chronic inflammation .
In Vitro Studies
A study conducted on various derivatives of O-(Tetrahydro-2H-pyran) demonstrated significant HDAC inhibition, with some compounds showing selectivity towards HDAC6 over HDAC1. This selectivity is vital for minimizing side effects associated with broad-spectrum HDAC inhibitors .
In Vivo Studies
In vivo studies have shown that certain derivatives can reduce stroke-induced brain infarction and cognitive deficits in transgenic mouse models of Alzheimer’s disease. This suggests a promising therapeutic potential for neurodegenerative conditions .
Data Table: Biological Activity Summary
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In an experimental study involving transgenic mice, treatment with O-(Tetrahydro-2H-pyran-4-yl)-L-serine derivatives resulted in improved cognitive function and reduced amyloid plaque formation. These findings highlight the compound's potential as a therapeutic agent for Alzheimer’s disease .
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of O-(Tetrahydro-2H-pyran) derivatives revealed their ability to downregulate pro-inflammatory cytokines in vitro. This positions the compound as a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Q & A
Q. What are the common synthetic routes for O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride, and how can reaction yields be optimized?
The synthesis typically involves coupling tetrahydro-2H-pyran derivatives with serine via amidation or substitution reactions. For example, a general procedure includes reacting an N-hydroxyphtalimide (NHPI) ester intermediate with a tetrahydro-2H-pyran-4-amine derivative under basic conditions, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Yields (~50%) can be improved by optimizing stoichiometry (e.g., 1:2 molar ratio of NHPI ester to amine) and using anhydrous solvents to minimize side reactions . Catalysts like Pd or Cu may enhance coupling efficiency in stereospecific syntheses .
Q. How is the structural integrity of this compound validated during synthesis?
High-Resolution Mass Spectrometry (HRMS) using ESI/QTOF is critical for confirming molecular ion peaks (e.g., [M+H]+ with <2 ppm error) . Nuclear Magnetic Resonance (NMR) analysis (¹H/¹³C) identifies stereochemistry and functional groups, such as the pyran ring protons (δ 3.5–4.0 ppm) and serine backbone signals . Purity (>95%) is assessed via HPLC with UV detection at 210–254 nm .
Q. What are the key solubility and stability considerations for this compound in aqueous buffers?
The hydrochloride salt form improves water solubility, but stability varies with pH. In acidic conditions (pH <3), the pyran ring remains intact, while alkaline buffers (pH >8) may induce ring-opening. Stability studies recommend storage at −20°C in desiccated form, with reconstitution in deionized water (pH 4–6) for biological assays .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical challenges arise?
Chiral HPLC using columns like Chiralpak IA/IB (hexane:isopropanol mobile phase) resolves enantiomers, with retention times validated against racemic mixtures . Challenges include peak broadening due to hydrochloride counterions, which can be mitigated by ion-pair reagents (e.g., trifluoroacetic acid) . Polarimetry ([α]D) and circular dichroism (CD) provide additional confirmation of optical activity .
Q. What mechanistic insights explain contradictory biological activity data in cell-based vs. in vivo models?
Discrepancies often arise from metabolic instability (e.g., hepatic CYP450-mediated oxidation of the pyran ring) or poor blood-brain barrier penetration in vivo . In vitro assays using hepatocyte microsomes can predict metabolic pathways, while pharmacokinetic studies (e.g., intravenous vs. oral administration in rodents) clarify bioavailability . Modifying the pyran substituents (e.g., fluorination) may enhance metabolic resistance .
Q. What strategies resolve low reproducibility in coupling reactions involving tetrahydro-2H-pyran derivatives?
Batch-to-batch variability in amine intermediates (e.g., tetrahydro-2H-pyran-4-amine hydrochloride) is a common culprit. Quality control via ¹H NMR ensures amine purity (>98%), while palladium-catalyzed Buchwald-Hartwig amination improves coupling efficiency for sterically hindered substrates . Microwave-assisted synthesis (60–100°C, 30 min) reduces reaction times and byproduct formation .
Q. How do sulfonyl chloride derivatives of tetrahydro-2H-pyran inform the functionalization of O-(Tetrahydro-2H-pyran-4-yl)-L-serine?
Tetrahydropyran-4-sulfonyl chloride (CAS 338453-21-7) is a versatile electrophile for introducing sulfonamide groups. Reacting it with the serine amine under basic conditions (pH 9–10) yields sulfonamide derivatives, which are useful for probing enzyme active sites (e.g., serine proteases) . The reaction’s exothermic nature requires controlled addition at 0–5°C to prevent decomposition .
Methodological Challenges and Data Interpretation
Q. How should researchers address conflicting spectral data between computational predictions and experimental results?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Discrepancies >0.5 ppm in ¹H NMR may indicate unaccounted solvent effects (e.g., DMSO vs. CDCl3) or proton exchange processes. Experimental validation using deuterated solvents and variable-temperature NMR clarifies dynamic effects .
Q. What protocols mitigate hydrolysis of the tetrahydro-2H-pyran ring during prolonged biological assays?
Stabilizing agents like cyclodextrins (e.g., β-CD) encapsulate the pyran moiety, reducing aqueous hydrolysis. Alternatively, substituting the pyran oxygen with a sulfur atom (tetrahydro-2H-thiopyran) enhances hydrolytic stability while retaining conformational rigidity .
Q. How can researchers correlate in vitro binding affinity with in vivo efficacy for this compound?
Surface Plasmon Resonance (SPR) assays quantify target binding (KD values), while murine xenograft models assess tumor growth inhibition. Pharmacodynamic markers (e.g., phosphorylated kinases) bridge in vitro and in vivo data. For CNS targets, cerebrospinal fluid (CSF) sampling post-administration confirms brain penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
